molecular formula C13H17BrO2 B7793259 5-Bromo-2-(hexyloxy)benzaldehyde CAS No. 610322-33-3

5-Bromo-2-(hexyloxy)benzaldehyde

Cat. No.: B7793259
CAS No.: 610322-33-3
M. Wt: 285.18 g/mol
InChI Key: SKFRPZMGIOXUSP-UHFFFAOYSA-N
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Description

5-Bromo-2-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H17BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a hexyloxy group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(hexyloxy)benzaldehyde typically involves the bromination of 2-(hexyloxy)benzaldehyde. This can be achieved through a two-step, one-pot reduction/cross-coupling procedure. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up for industrial purposes, involving controlled bromination and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium-catalyzed cross-coupling with organometallic reagents.

Major Products

Scientific Research Applications

5-Bromo-2-(hexyloxy)benzaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the aldehyde group, which can undergo nucleophilic addition or substitution reactions. The bromine atom also makes it a good candidate for cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(hexyloxy)benzaldehyde is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific synthetic applications where the hexyloxy group provides desired reactivity or solubility characteristics .

Biological Activity

5-Bromo-2-(hexyloxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

Chemical Structure and Synthesis

This compound features a bromine atom and a hexyloxy group attached to a benzaldehyde moiety. The synthesis typically involves the bromination of 2-(hexyloxy)benzaldehyde, followed by purification processes such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of similar compounds, indicating that derivatives of benzaldehyde can exhibit significant antibacterial effects. For example, compounds with halogen substitutions have shown enhanced activity against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria is yet to be fully characterized, but it is hypothesized that the presence of the bromine atom may enhance its bioactivity due to increased lipophilicity and potential interactions with microbial membranes.

Antiproliferative Effects

Research indicates that benzaldehyde derivatives can possess antiproliferative properties against cancer cell lines. A study on related compounds demonstrated that structural modifications, such as alkoxy chain length and halogen substitution, significantly influenced their cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells, which could be a promising avenue for further research on this compound.

Case Studies

  • Anticancer Activity : In vitro studies on related benzaldehyde derivatives have shown varying degrees of cytotoxicity against breast and lung cancer cell lines. For instance, compounds with longer alkoxy chains exhibited higher antiproliferative activity, suggesting that this compound may also demonstrate similar effects.
  • Enzyme Inhibition : The inhibition of specific enzymes such as acetylcholinesterase (AChE) has been observed in some benzaldehyde derivatives. Given the structural similarities, it is plausible that this compound may also inhibit AChE, which could have implications for Alzheimer's disease treatment.

Table 1: Summary of Biological Activities of Benzaldehyde Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
Related Benzaldehyde DerivativeAntiproliferative15.3
Halogenated BenzaldehydeAChE Inhibition12.7

Properties

IUPAC Name

5-bromo-2-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFRPZMGIOXUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393602
Record name Benzaldehyde, 5-bromo-2-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610322-33-3
Record name Benzaldehyde, 5-bromo-2-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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